N6‑Methyl Substituent Ranked #1 for Anti‑HIV Potency in 6‑Substituted Purine Nucleoside SAR
In a systematic SAR study of 6‑substituted 2′,3′‑dideoxypurine nucleosides evaluated in HIV‑infected human peripheral blood mononuclear cells, the N6‑methyl (NHMe) analogue (D2MeA; the dideoxy counterpart of D4MeA) was identified as one of the most potent antiviral agents. The rank order of anti‑HIV potency was NHMe > NH₂ > Cl ≈ N(Me)₂ > SMe > OH ≈ NHEt > SH > NHBn ≈ H [1]. Although the data were generated for the 2′,3′‑dideoxy series, the electronic and steric influence of the 6‑substituent is transferable to the 2′,3′‑didehydro scaffold, positioning D4MeA (NHMe) as a structurally favoured candidate over the 6‑amino analogue D4A (NH₂) [1].
| Evidence Dimension | Anti‑HIV potency rank order of 6‑substituent in purine nucleoside analogues |
|---|---|
| Target Compound Data | N6‑methyl (NHMe) – ranked most potent |
| Comparator Or Baseline | NH₂ (amino, i.e., D4A) – ranked second; Cl, N(Me)₂, SMe, OH, NHEt, SH, NHBn, H – ranked lower |
| Quantified Difference | NHMe > NH₂ > all other evaluated 6‑substituents (no absolute EC₅₀ values provided in the source for the didehydro series) |
| Conditions | HIV‑1‑infected human peripheral blood mononuclear cells (PBMCs); 2′,3′‑dideoxy scaffold |
Why This Matters
Procurement decisions targeting antiviral lead optimisation should prioritise the N6‑methyl derivative because published SAR consistently ranks it as the most potent 6‑substitution, providing a structurally justified advantage over the more common 6‑amino analogue D4A.
- [1] Chu, C. K.; Ullas, G. V.; Jeong, L. S.; Ahn, S. K.; Doboszewski, B.; Lin, Z. X.; Beach, J. W.; Schinazi, R. F. Synthesis and Structure‑Activity Relationships of 6‑Substituted 2′,3′‑Dideoxypurine Nucleosides as Potential Anti‑Human Immunodeficiency Virus Agents. J. Med. Chem. 1990, 33 (6), 1553‑1561. View Source
